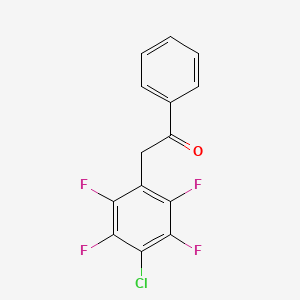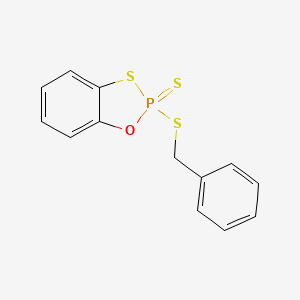
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione is a complex organophosphorus compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a benzylsulfanyl group attached to a benzoxathiaphosphole ring, which includes sulfur and phosphorus atoms, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione typically involves the reaction of benzyl mercaptan with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphorus pentasulfide (P2S5) as a reagent, which facilitates the formation of the thione group. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathiaphosphole derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Similar structure but lacks the phosphorus atom.
2-(Benzylsulfanyl)benzoxazole: Contains an oxygen atom in place of sulfur in the benzoxathiaphosphole ring.
2-(Benzylsulfanyl)benzoxathiaphosphole: Similar but without the thione group.
Uniqueness
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzoxathiaphosphole-2-thione is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62523-91-5 |
|---|---|
Molecular Formula |
C13H11OPS3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-2-sulfanylidene-1,3,2λ5-benzoxathiaphosphole |
InChI |
InChI=1S/C13H11OPS3/c16-15(17-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)18-15/h1-9H,10H2 |
InChI Key |
SCQVNESLMHPSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSP2(=S)OC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


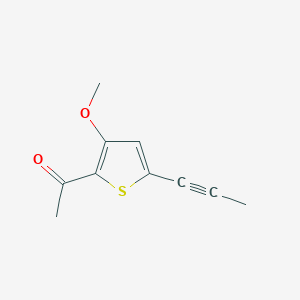
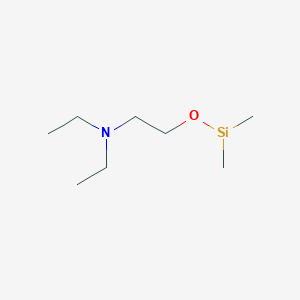
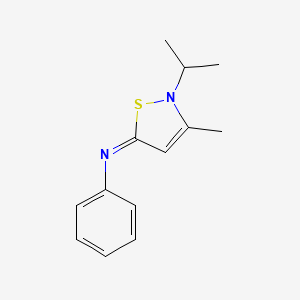
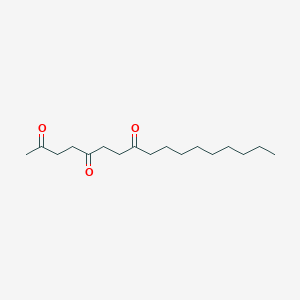
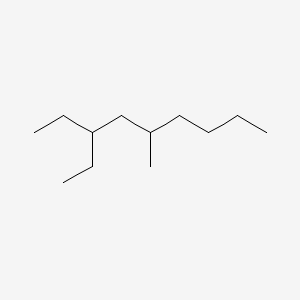
![Thiophene, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14534825.png)
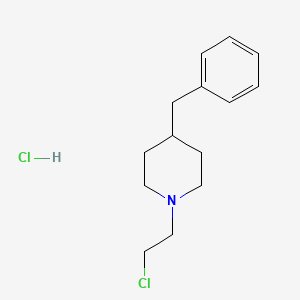
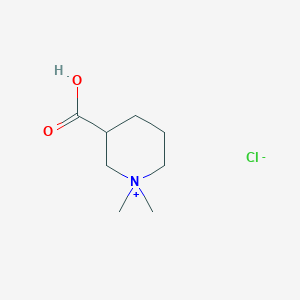
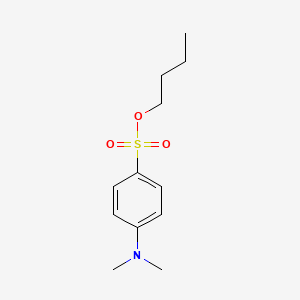
![13-Bromo-13-fluorobicyclo[10.1.0]tridecane](/img/structure/B14534863.png)
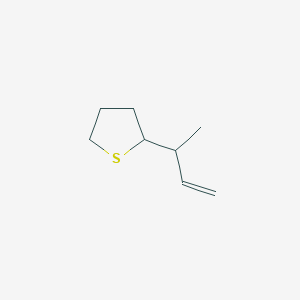
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)

